molecular formula C23H24ClN7O6 B2499253 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1351632-10-4

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No.: B2499253
CAS No.: 1351632-10-4
M. Wt: 529.94
InChI Key: UBVRVLWCSDFSQK-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C23H24ClN7O6 and its molecular weight is 529.94. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperazine ring, a pyrimidine moiety, and an oxadiazole derivative, suggesting a diverse range of biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound is characterized by its intricate molecular structure, which includes:

  • Piperazine ring: Known for its role in various pharmacological agents.
  • Pyrimidine and oxadiazole derivatives: These heterocycles are often associated with significant biological activities, including anticancer and antimicrobial properties.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.
  • Receptor Binding: It can bind to receptors that modulate various physiological responses, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.

Biological Activity Overview

Activity TypeDescriptionReference
AnticancerExhibits cytotoxic effects against cancer cell lines (e.g., MCF-7).
AntitubercularPotential activity against Mycobacterium tuberculosis.
AntimicrobialPossible inhibition of bacterial growth; requires further investigation.

Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives related to the compound against the MCF-7 breast cancer cell line. The findings indicated that compounds with structural similarities exhibited IC50 values ranging from 0.12 to 2.78 µM, showcasing their potential as effective anticancer agents. The mechanism involved apoptosis induction through increased p53 expression and caspase activation .

Antitubercular Activity

In another study focusing on related piperazine derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values between 1.35 to 2.18 µM. Notably, these compounds were found to be non-toxic to human embryonic kidney cells, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound TypeBiological ActivityReference
Pyrazolo[3,4-d]pyrimidinesAnticancer
1,2,4-Oxadiazole derivativesAntimicrobial and anticancer
Indole derivativesVarious pharmacological properties

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN7O2.C2H2O4/c22-16-2-4-17(5-3-16)28-8-10-29(11-9-28)18(30)14-27-12-15(13-27)21-25-20(26-31-21)19-23-6-1-7-24-19;3-1(4)2(5)6/h1-7,15H,8-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVRVLWCSDFSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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